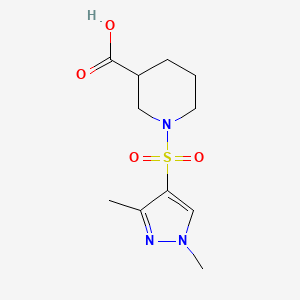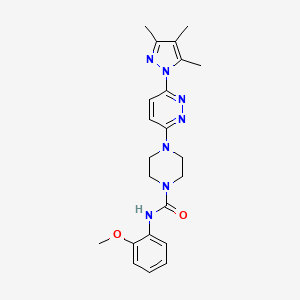
N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a complex organic compound. It contains a tetrazole ring, which is a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . It also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring when it’s a standalone molecule), and a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene, but with one of the carbon atoms replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole ring is planar and aromatic, meaning it has a flat shape and a ring of pi electrons. The phenyl groups are also aromatic and planar. The pyrrole ring is aromatic as well .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The tetrazole ring is known to be reactive, particularly towards acids and electrophiles . The phenyl groups might undergo electrophilic aromatic substitution reactions . The pyrrole ring is also reactive and can undergo electrophilic substitution at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, given the presence of multiple ring structures . Its solubility would depend on the specific substituents attached to the rings .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been tested for its anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. The presence of the tetrazole and pyrrol groups may contribute to the inhibition of cancer cell growth, making it a potential candidate for cancer therapy .
Synthesis of Heterocyclic Compounds
The tetrazole and pyrrol moieties in the compound serve as key building blocks in the synthesis of heterocyclic compounds . These heterocycles are crucial in medicinal chemistry due to their diverse biological activities .
Biological Evaluation
The compound can be used for biological evaluation studies to determine its efficacy and safety profile. This includes assessing its pharmacokinetics, metabolism, and potential side effects .
Drug Design
Due to its structural complexity, the compound can be utilized in drug design . Researchers can modify its structure to enhance its therapeutic properties or reduce toxicity .
Molecular Modeling
The compound’s unique structure allows for molecular modeling studies. It can be used to predict the interaction with biological targets, aiding in the design of more potent and selective drugs .
Chemical Biology Research
In chemical biology, this compound can be used to study protein-ligand interactions , enzyme inhibition, and signal transduction pathways. It can help in understanding the molecular basis of diseases .
Pharmacological Studies
Pharmacological research can explore the compound’s receptor binding affinity , its role as an agonist or antagonist, and its overall impact on physiological processes .
Material Science Applications
While not directly related to its biological activity, the compound’s structural features might be explored in material science . For instance, its incorporation into polymers or coatings could impart novel properties like increased durability or bioactivity .
Direcciones Futuras
The study of such compounds is often driven by their potential applications, particularly in the field of medicinal chemistry. Compounds with similar structures have shown a wide range of biological activities, including anticancer, antifungal, and antibacterial effects . Therefore, future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its efficacy or reduce side effects.
Propiedades
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(18(24-12-4-5-13-24)15-6-2-1-3-7-15)21-16-8-10-17(11-9-16)25-14-20-22-23-25/h1-14,18H,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBUHOXDRBEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)N3C=NN=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)

![1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B3008405.png)

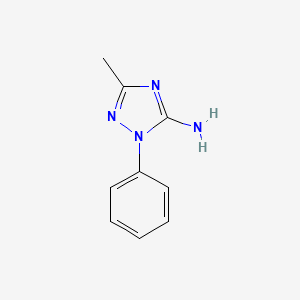
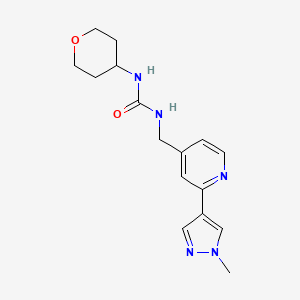
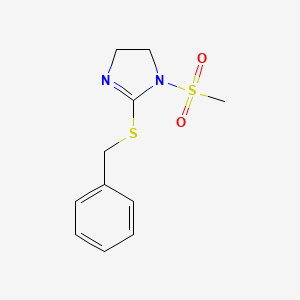
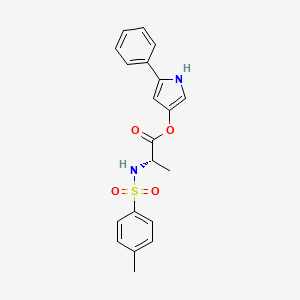
![1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B3008418.png)
![4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3008419.png)
![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)
